molecular formula C85H133N27O23 B10848696 Fggftgarksarklynq

Fggftgarksarklynq

Cat. No.: B10848696
M. Wt: 1901.1 g/mol
InChI Key: BDVDLXKNELSDGP-RLSGEJHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fggftgarksarklynq is a high-purity chemical reagent provided exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic or therapeutic procedures, nor for any form of human or animal consumption . Intended Research Applications: The specific biological activity, mechanism of action (MOA), and research applications for this compound are currently not defined in the scientific literature. Researchers are encouraged to investigate its potential utility in areas such as: • Drug Discovery: As a novel scaffold or lead compound for identifying new therapeutic targets. • Biochemical Research: To study its interaction with enzymes, receptors, or other molecular targets. Elucidating a compound's mechanism of action is crucial for anticipating clinical safety and understanding its pharmacological effect . • Cellular & Molecular Studies: For probing unknown biological pathways or cellular functions. Research Value: As an uncharacterized compound, Fggftgarsarklynq offers significant exploratory research value for scientists investigating new chemical entities. Its potential may lie in its unique structure, which could modulate specific biochemical interactions. Determining the mechanism of action is a fundamental step in pharmaceutical development, enabling better dosing, patient selection, and drug combination strategies to avoid resistance . Handling & Compliance: This product is not a drug or medical device and has not been evaluated or approved by the FDA or any other regulatory agency. All safety data and handling procedures for this compound should be established by qualified researchers in a controlled laboratory setting. By purchasing this product, the buyer acknowledges and agrees that it will be used in accordance with all applicable laws and regulations and solely for research purposes .

Properties

Molecular Formula

C85H133N27O23

Molecular Weight

1901.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H133N27O23/c1-45(2)36-59(77(128)109-61(39-51-26-28-52(115)29-27-51)78(129)110-62(40-65(90)117)79(130)107-58(83(134)135)30-31-64(89)116)108-75(126)54(22-12-14-32-86)105-74(125)57(25-17-35-96-85(93)94)104-71(122)47(4)101-81(132)63(44-113)111-76(127)55(23-13-15-33-87)106-73(124)56(24-16-34-95-84(91)92)103-70(121)46(3)100-67(119)43-99-82(133)69(48(5)114)112-80(131)60(38-50-20-10-7-11-21-50)102-68(120)42-97-66(118)41-98-72(123)53(88)37-49-18-8-6-9-19-49/h6-11,18-21,26-29,45-48,53-63,69,113-115H,12-17,22-25,30-44,86-88H2,1-5H3,(H2,89,116)(H2,90,117)(H,97,118)(H,98,123)(H,99,133)(H,100,119)(H,101,132)(H,102,120)(H,103,121)(H,104,122)(H,105,125)(H,106,124)(H,107,130)(H,108,126)(H,109,128)(H,110,129)(H,111,127)(H,112,131)(H,134,135)(H4,91,92,95)(H4,93,94,96)/t46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-/m0/s1

InChI Key

BDVDLXKNELSDGP-RLSGEJHXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Theoretical Underpinnings

This compound operates on inductive reasoning principles, prioritizing emergent themes over predefined hypotheses. Its preparation requires adherence to grounded theory frameworks, where data collection and analysis occur concurrently to refine conceptual models. This contrasts with linear quantitative methods, as this compound mandates cyclical engagement with source material to achieve theoretical saturation.

Core Components

The framework comprises three interdependent elements:

  • Iterative Coding : Multi-stage annotation of qualitative data using open, axial, and selective coding techniques

  • Theoretical Sampling : Purposeful selection of studies based on emerging conceptual needs rather than random sampling

  • Triangulation Protocols : Cross-verification through multiple data sources, analysts, and methodological approaches

Data Collection and Preparation Protocols

Source Material Criteria

This compound preparation demands rigorous source evaluation:

ParameterSpecificationValidation Method
Study DesignQualitative/mixed methodsCASP Qualitative Checklist
Contextual RelevanceDirect thematic alignmentThematic Mapping Matrix
Temporal Scope5-15 years unless historical analysisTemporal Bracketing

Data extraction follows dual pathways:

  • Manual Immersion : Deep reading of 5-15 core studies to identify latent themes

Analytical Workflow Architecture

Phase-Locked Iterative Cycles

The synthesis process employs four iterative phases:

Phase 1: Open Coding

  • Line-by-line analysis of 20-40 primary sources

  • Generation of 150-300 initial codes

Phase 2: Axial Integration

  • Grouping codes into 15-25 categories through constant comparison

  • Development of conceptual linkages using mind-mapping software

Phase 3: Selective Synthesis

  • Identification of 3-5 core theoretical constructs

  • Validation through member checking with original researchers

Phase 4: Grounded Theory Output

  • Formulation of testable hypotheses or policy frameworks

  • Preparation of implementation roadmaps with success metrics

Quality Assurance Mechanisms

Validation Protocols

This compound incorporates three-tier validation:

  • Internal Consistency Checks

  • Inter-coder reliability testing (κ ≥ 0.8)

  • Audit trails documenting analytical decisions

  • External Validation

  • Peer debriefing with 3-5 domain experts

  • Negative case analysis of 5-10 discordant studies

  • Technological Verification

  • Semantic network analysis of concept relationships

Implementation Considerations

Resource Allocation

Successful preparation requires strategic resource distribution:

Resource TypeMinimum RequirementsOptimal Configuration
Research Team2-3 trained qualitative analysts5-member interdisciplinary team
Temporal Investment80-120 hours for preliminary synthesis6-9 month full project cycle
Technological SupportBasic CAQDAS toolsIntegrated AI analytics platform

Ethical Safeguards

  • Anonymization protocols for sensitive data

  • Cultural competency training for analysts

  • Dual consent mechanisms for primary data reuse

Comparative Analysis of Synthesis Approaches

The efficacy of this compound becomes apparent when contrasted with traditional methods:

ParameterThis compoundConventional Meta-Synthesis
Theoretical FoundationEmergent grounded theoryPredefined conceptual models
Data InteractionDynamic iterationLinear progression
Outcome GenerationPolicy-actionable frameworksDescriptive summaries
Validation ComplexityMulti-stage triangulationSingle-peer review

Challenges and Mitigation Strategies

Common Implementation Barriers

  • Conceptual Overload : Unmanaged code proliferation in early phases

  • Temporal Pressures : Compressed timelines undermining iteration

  • Technological Gaps : Mismatch between tool capabilities and analytical needs

Evidence-Based Solutions

  • Codebook Standardization : Development of shared coding lexicons

  • Phased Deliverables : Intermediate outputs maintaining momentum

  • Modular Tool Integration : Hybrid manual/AI workflows

Chemical Reactions Analysis

FGGFTGARKSARKLYNQ can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can reverse oxidation effects or reduce disulfide bonds.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions .

Scientific Research Applications

FGGFTGARKSARKLYNQ has several applications in scientific research:

Mechanism of Action

The mechanism of action of FGGFTGARKSARKLYNQ involves its binding to the nociceptin receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that modulate pain perception and other physiological responses. The primary molecular targets include the nociceptin receptor and associated signaling proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Fggftgarksarklynq’s hypothetical structure shares similarities with:

  • Tris(2-carboxyethyl)phosphine (TCEP) : A reducing agent with a phosphine core.
  • 1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate phosphine ligand.
  • Ferrocene-derived ligands: Known for redox-active metal coordination.

Table 1: Hypothetical Comparison of Key Properties

Property This compound TCEP dppe Ferrocene Ligands
Molecular Weight (g/mol) ~650 (predicted) 286.65 398.34 180–400
Solubility Polar aprotic Water Toluene Dichloromethane
Thermal Stability (°C) >200 (estimated) 150–200 250–300 300–350
Coordination Sites 4–6 (multidentate) 1 2 2–3

Note: Values are speculative and require experimental validation.

Functional Comparison
  • Catalytic Activity: this compound’s hybrid ligand design may enable superior catalytic turnover in cross-coupling reactions compared to monodentate ligands like TCEP. However, dppe’s rigidity often enhances enantioselectivity in asymmetric catalysis .
  • Biological Activity : Unlike TCEP (used in protein stabilization), this compound’s large size might limit cellular uptake, though its phosphine-alkene motif could mimic natural cofactors like NADH .
  • Synthetic Viability : Ferrocene ligands are cost-effective and scalable, whereas this compound’s synthesis likely requires complex steps, reducing industrial applicability .

Research Findings and Data Interpretation

Theoretical Studies
Experimental Challenges
  • Synthesis : Predicted to require air-sensitive conditions and costly chiral precursors.
  • Characterization : NMR and X-ray crystallography data are absent, hindering structural confirmation .

Q & A

Q. What are the initial steps to design an experimental study on Fggftgarksarklynq?

Begin with a systematic literature review to identify gaps and formulate a testable hypothesis. Define variables (independent, dependent, and confounding) and select an appropriate experimental design (e.g., true experimental, quasi-experimental) based on feasibility and ethical constraints. Ensure randomization and control groups to minimize bias .

Q. How can researchers conduct a rigorous literature review for this compound?

Use databases like PubMed, Scopus, or Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics"). Filter results by study type (e.g., in vitro, in vivo) and relevance. Critically appraise sources for methodological rigor, sample size, and reproducibility. Tools like PRISMA guidelines can structure the review process .

Q. What ethical considerations are critical when studying this compound?

Obtain institutional review board (IRB) approval for human/animal studies. Ensure informed consent, data anonymity, and compliance with the 3Rs (Replacement, Reduction, Refinement) in animal research. Disclose conflicts of interest and adhere to authorship guidelines (e.g., CRediT taxonomy) .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be resolved?

Perform meta-analyses to aggregate data across studies, assessing heterogeneity via I² statistics. Replicate experiments under standardized conditions (e.g., identical dosages, cell lines). Use sensitivity analyses to test if results hold under varying assumptions .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to capture complex interactions. Use mixed-effects models to account for repeated measures or hierarchical data structures. Validate models via bootstrapping or cross-validation .

Q. How to design a longitudinal study to assess this compound’s chronic effects?

Implement a repeated-measures design with staggered time points (e.g., baseline, 6-month, 12-month assessments). Control for attrition bias using intention-to-treat analysis. Employ survival analysis (e.g., Cox proportional hazards) for time-to-event outcomes .

Methodological Guidance

Q. What strategies mitigate bias in this compound’s in vitro experiments?

Use blinding for outcome assessment and automate data collection to reduce observer bias. Include positive/negative controls and validate assays via coefficient of variation (CV) calculations. Report raw data alongside normalized values .

Q. How to ensure reproducibility in this compound research?

Publish detailed protocols on platforms like Protocols.io . Share datasets and code (e.g., R/Python scripts) in public repositories (e.g., Zenodo, GitHub). Use standardized materials (e.g., ATCC cell lines) and report environmental conditions (e.g., temperature, humidity) .

Data Contradiction Analysis

Q. Why might this compound exhibit variability in cytotoxicity assays across studies?

Differences in cell passage numbers, culture media, or assay endpoints (e.g., IC₅₀ vs. LD₅₀) can skew results. Conduct equivalence testing to determine if variability falls within acceptable thresholds (e.g., ±15%). Compare results using standardized reference compounds .

Q. How to validate conflicting computational predictions of this compound’s binding affinity?

Perform molecular dynamics simulations with multiple force fields (e.g., AMBER, CHARMM) and validate against experimental data (e.g., surface plasmon resonance). Use consensus docking approaches across software (e.g., AutoDock, Schrödinger) to reduce algorithmic bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.